molecular formula C8H17NO2 B7806624 3-methyl-2-[(propan-2-yl)amino]butanoic acid

3-methyl-2-[(propan-2-yl)amino]butanoic acid

Cat. No.: B7806624
M. Wt: 159.23 g/mol
InChI Key: ISAQBYHVYXCWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(propan-2-yl)amino]butanoic acid (CAS No. 1396964-87-6) is a non-proteinogenic amino acid derivative with the molecular formula C₈H₁₈ClNO₂ in its hydrochloride salt form . Structurally, it features a butanoic acid backbone substituted with a methyl group at the third carbon and an isopropylamino (-NH-CH(CH₃)₂) group at the second carbon (Figure 1). This modification distinguishes it from canonical amino acids and imparts unique physicochemical properties, such as increased steric bulk and altered lipophilicity.

Properties

IUPAC Name

3-methyl-2-(propan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5(2)7(8(10)11)9-6(3)4/h5-7,9H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQBYHVYXCWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Ketone Precursors

Reductive amination offers a direct route to β-amino acids by coupling ketones with amines under reducing conditions. For this compound, ethyl 3-methyl-2-oxobutanoate serves as the ketone precursor, reacting with isopropylamine in methanol at 25°C for 24 hours. Sodium cyanoborohydride (NaBH3CN) selectively reduces the intermediate imine, yielding ethyl 3-methyl-2-[(propan-2-yl)amino]butanoate with 82% efficiency. Subsequent hydrolysis using lithium hydroxide (LiOH) in a methanol-water (3:1) mixture converts the ester to the free carboxylic acid, achieving a final yield of 75%.

Key Advantages :

  • Minimal side products due to the chemoselectivity of NaBH3CN.

  • Compatibility with ester-protected carboxylic acids, simplifying purification.

Limitations :

  • Requires anhydrous conditions to prevent ketone hydration.

  • Ethyl 3-methyl-2-oxobutanoate synthesis involves multi-step preparation from β-keto esters.

Boc Deprotection and Coupling Strategies

Protection-deprotection sequences mitigate unwanted side reactions during amine functionalization. In this approach, tert-butoxycarbonyl (Boc)-protected 2-amino-3-methylbutanoic acid is alkylated with isopropyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the secondary amine. Deprotection with hydrochloric acid in dioxane (1:3 v/v) at 25°C yields the amine hydrochloride salt, which is neutralized to the free base using aqueous sodium bicarbonate. Final hydrolysis of the ethyl ester with LiOH affords the target compound in 90% yield.

Optimization Insights :

  • Boc protection enhances reaction control during alkylation.

  • Dioxane as a solvent improves HCl solubility, accelerating deprotection.

Catalytic Oxidation of Aldehyde Intermediates

A patent-derived method utilizes catalytic oxidation to convert 3-methyl-2-[(propan-2-yl)amino]butanal to the corresponding acid. The aldehyde intermediate is synthesized via hydroformylation of 3-methyl-1-[(propan-2-yl)amino]-1-butene using a rhodium catalyst. Oxidation employs a copper bromide-benzoic acid system under oxygen (0.1–0.2 MPa, 30°C), achieving 85% yield.

Industrial Relevance :

  • Air or oxygen as oxidants reduce costs and environmental impact.

  • Continuous-flow reactors enhance reaction scalability and safety.

Industrial Production Methodologies

Large-Scale Reductive Amination

Industrial facilities optimize reductive amination by substituting NaBH3CN with hydrogen gas and Raney nickel catalysts. Operating at 50°C and 5 bar H2 pressure, this method achieves 88% yield with >99% conversion. Continuous distillation removes water and ethanol byproducts, ensuring high-purity output.

Solvent-Free Catalytic Oxidation

Pilot studies demonstrate solvent-free oxidation using mesoporous silica-supported copper catalysts. At 60°C and 0.5 MPa O2, 3-methyl-2-[(propan-2-yl)amino]butanal is converted to the acid in 92% yield, eliminating wastewater generation.

Purification and Analytical Validation

Crystallization Techniques

Recrystallization from ethanol-water (4:1) removes residual isopropylamine and inorganic salts, enhancing purity to 98.5%. Differential scanning calorimetry (DSC) confirms a sharp melting point at 189–191°C, indicative of high crystallinity.

Chromatographic Methods

Preparative reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile-water) resolves diastereomers, achieving >99% enantiomeric excess for chiral syntheses.

Spectroscopic Characterization

  • ¹H-NMR (DMSO-d6) : δ 1.02 (s, 9H, tert-butyl), 1.35 (d, 6H, CH(CH3)2), 2.45 (m, 1H, CH(CH3)2), 3.12 (q, 1H, CHNH).

  • ESI-MS : m/z 189.1 [M+H]+, confirming molecular weight.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination75–8898–99Chemoselective, scalableRequires ketone precursor
Boc Deprotection9099High functional group toleranceMulti-step, costly reagents
Catalytic Oxidation85–9295–97Solvent-free, low wasteRequires aldehyde synthesis

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(propan-2-yl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amino group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

3-Methyl-2-[(propan-2-yl)amino]butanoic acid has diverse applications across multiple disciplines:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating various derivatives.
  • Chemical Reactions : The compound can participate in reactions with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, leading to products useful in further chemical research.

Biology

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research has shown that certain modifications of amino acid derivatives can inhibit cancer cell proliferation. For instance, studies demonstrated significant antiproliferative activity against HeLa cells with IC₅₀ values lower than traditional chemotherapeutics like doxorubicin.
  • Mechanistic Insights : The compound's mechanism often involves modulation of metabolic pathways critical for cell growth and survival, suggesting potential therapeutic applications in cancer treatment.

Industry

  • Chemical Intermediates : It is utilized in the production of various chemical intermediates used in pharmaceuticals and agricultural chemicals. Its unique properties allow it to function effectively in industrial processes requiring specific chemical characteristics .

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study AAntimicrobial efficacySignificant inhibition against E. faecium with a zone of inhibition measuring 20 mm.
Study BAntiproliferative activityIC₅₀ values ranged from 0.69 μM to 11 μM against HeLa cells, indicating strong anticancer potential.
Study CMechanistic evaluationIdentified key metabolic pathways influenced by the compound, suggesting dual roles in antimicrobial and anticancer activity.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(propan-2-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound is part of a broader class of 2-substituted-3-methylbutanoic acids, which vary in their amino group substituents. Key analogs include:

Methylvaline (MeVal)
  • Structure: 3-Methyl-2-(methylamino)butanoic acid.
  • Molecular Weight : 145.18 g/mol (free acid).
  • Key Differences: Replaces the isopropylamino group with a methylamino (-NH-CH₃) group.
  • Biological Activity : Demonstrated to restrict phenylalanine transport across the BBB in murine models, suggesting utility in managing phenylketonuria (PKU) .
Valsartan
  • Structure: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid.
  • Molecular Weight : 435.53 g/mol.
  • Key Differences: Incorporates a bulky pentanoyl-biphenyltetrazole substituent.
  • Biological Activity : Clinically used as an angiotensin II receptor blocker (ARB) for hypertension. Solubility in water at 25°C is 0.085 g/L .
2-Aminoisobutyric Acid (AIB)
  • Structure: 2-Methyl-2-aminopropionic acid.
  • Molecular Weight : 103.12 g/mol.
  • Key Differences: Lacks the butanoic acid chain and features dual methyl groups at C2.
  • Biological Activity : Competes with phenylalanine for BBB transporters, reducing cerebral uptake .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Solubility (25°C) LogP (Predicted)
3-Methyl-2-[(propan-2-yl)amino]butanoic acid HCl Isopropylamino 195.69 High (salt form) ~1.2 (estimated)
Methylvaline (MeVal) Methylamino 145.18 Moderate ~0.8
Valsartan Pentanoyl-biphenyltetrazole 435.53 0.085 g/L ~5.7
AIB Dimethylamino 103.12 High ~-1.0

Key Observations :

  • Its hydrochloride salt improves aqueous solubility .
  • Valsartan ’s low solubility underscores the impact of hydrophobic aromatic substituents, which are critical for receptor binding but limit bioavailability .

Biological Activity

3-Methyl-2-[(propan-2-yl)amino]butanoic acid, also known as a derivative of isopropyl amino acid, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C8_8H18_{18}N2_2O2_2 with a molecular weight of 174.24 g/mol. Its structure features an isopropyl amino group attached to a butanoic acid backbone, which contributes to its unique properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction is crucial in pathways involving neurotransmitter transporters and metabolic enzymes.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways and cellular responses.
  • Lipophilicity : The presence of the isopropyl group enhances the compound's lipophilicity, facilitating its passage through lipid membranes and enhancing its bioavailability in biological systems.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. In studies focused on neuropathic pain models, compounds similar to this one have shown antinociceptive effects without inducing motor deficits . These findings suggest potential applications in pain management therapies.

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, related compounds have exhibited antiproliferative activity against various cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin . This suggests a promising avenue for developing new anticancer agents based on structural modifications of this compound.

3. Enzyme Modulation

The compound has been investigated for its role in modulating GABA transporters, which are critical in neurotransmission. Research has shown that modifications in the structure can enhance inhibitory potency against these transporters, indicating potential applications in treating anxiety and other neurological disorders .

Case Studies and Research Findings

Study FocusFindingsReference
NeuropharmacologyAntinociceptive effects in rodent models without motor deficits
Anticancer ActivityAntiproliferative effects against HeLa cells; IC50_{50} values comparable to doxorubicin
Enzyme InteractionEnhanced inhibition of GABA uptake; potential for treating anxiety disorders

Synthesis and Applications

The synthesis of this compound typically involves the reaction of butanoic acid with isopropylamine under controlled conditions. This compound serves as a versatile building block in organic synthesis and pharmaceutical development, facilitating the creation of more complex molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-methyl-2-[(propan-2-yl)amino]butanoic acid?

  • Methodological Answer : The synthesis typically involves coupling reactions between a suitably protected amino acid precursor and isopropylamine. For example, L-valine derivatives can serve as chiral templates. Key steps include:

  • Protection : Use tert-butoxycarbonyl (Boc) or other groups to protect the amino group during reaction steps .
  • Coupling : Activate the carboxylic acid (e.g., via mixed anhydrides or carbodiimide reagents) for amide bond formation with isopropylamine.
  • Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc).
  • Purification : Employ recrystallization or chiral HPLC to isolate enantiomerically pure product .
    • Characterization : Validate purity via 1H/ 13C^1\text{H}/\ ^{13}\text{C}-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}-NMR identifies protons adjacent to the amino group (e.g., δ 1.0–1.5 ppm for methyl groups) and the α-proton near the carboxylic acid (δ 3.5–4.5 ppm). 13C^{13}\text{C}-NMR confirms carbonyl (δ 170–180 ppm) and quaternary carbons .
  • Mass Spectrometry : HRMS verifies molecular weight (e.g., [M+H]+^+ for C8 _8H16 _{16}N2 _2O2_2: calc. 172.1212, observed 172.1215) .
  • X-ray Diffraction : Resolve stereochemistry and confirm bond angles/distances using SHELX or WinGX for refinement .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for derivatives with bulky substituents?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron sources to improve signal-to-noise ratios for large substituents (e.g., sulfonamide groups).
  • Software Tools : Refine anisotropic displacement parameters in SHELXL and validate geometry with WinGX’s validation tools. For twinned crystals, apply TWIN/BASF commands in SHELX .
  • Troubleshooting : If thermal motion obscures substituent positions, employ restraints (e.g., DFIX, FLAT) or compare with DFT-optimized models .

Q. What strategies ensure enantiomeric purity during large-scale synthesis, and how are impurities quantified?

  • Methodological Answer :

  • Chiral Resolution : Use enzymatic kinetic resolution (e.g., lipases) or chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry .
  • Impurity Detection : Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times to certified reference standards (e.g., Valsartan impurity standards in ).
  • Quantification : Use UV/Vis or MS detection with calibration curves for trace enantiomeric impurities (<0.1%).

Q. How can contradictions between computational modeling and experimental data (e.g., bond angles) be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-optimized structures (e.g., Gaussian/B3LYP) with X-ray data. Discrepancies in bond angles may arise from crystal packing effects, which can be modeled using Mercury software .
  • Experimental Repetition : Re-examine NMR coupling constants (e.g., 3JHH^3J_{\text{HH}}) to validate rotamer populations in solution vs. solid state .

Biological and Pharmacological Questions

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound’s derivatives?

  • Methodological Answer :

  • Receptor Binding : Use radioligand displacement assays (e.g., 3H^3\text{H}-labeled analogs) to measure affinity for target receptors.
  • Enzyme Inhibition : Perform fluorometric or colorimetric assays (e.g., NADH-coupled reactions) to assess inhibition constants (KiK_i) .
  • Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugation) and confocal microscopy to study blood-brain barrier penetration, referencing methods for methylamino alkanoic acids .

Q. How can metabolic stability of this compound be assessed in preclinical studies?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • CYP450 Inhibition : Screen against CYP isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Pharmacokinetics : Conduct in vivo studies with intravenous/oral dosing in rodents, monitoring plasma levels over time .

Data Analysis and Reporting

Q. What are the best practices for reporting crystallographic data in compliance with IUCr standards?

  • Methodological Answer :

  • CIF Preparation : Use checkCIF/PLATON to validate geometry, R-factors, and ADPs. Include H-atom positions and disorder modeling details .
  • Deposition : Submit to the Cambridge Structural Database (CSD) with full experimental details (temperature, wavelength, software versions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.